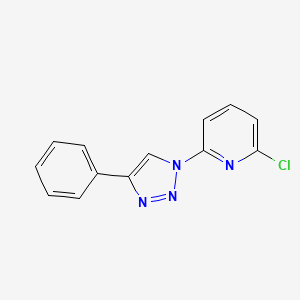

2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine

Description

Properties

Molecular Formula |

C13H9ClN4 |

|---|---|

Molecular Weight |

256.69 g/mol |

IUPAC Name |

2-chloro-6-(4-phenyltriazol-1-yl)pyridine |

InChI |

InChI=1S/C13H9ClN4/c14-12-7-4-8-13(15-12)18-9-11(16-17-18)10-5-2-1-3-6-10/h1-9H |

InChI Key |

FHOYXJPXSNVVNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Azido-2-chloropyridine

The precursor 6-azido-2-chloropyridine is synthesized via nucleophilic substitution of 2-chloro-6-bromopyridine with sodium azide (NaN₃). This reaction is typically conducted in dimethylformamide (DMF) at 60–80°C for 12–24 hours, with catalytic copper(I) iodide (CuI) to enhance reactivity.

-

2-Chloro-6-bromopyridine (1.0 equiv), NaN₃ (1.2 equiv), and CuI (0.1 equiv) are stirred in DMF at 80°C under nitrogen.

-

After completion, the mixture is diluted with ethyl acetate, washed with water, and purified via silica gel chromatography to yield 6-azido-2-chloropyridine (85–92% yield).

Cycloaddition with Phenylacetylene

The azide intermediate undergoes CuAAC with phenylacetylene in the presence of a Cu(I) catalyst (e.g., CuSO₄·5H₂O/sodium ascorbate) to form the 1,4-disubstituted triazole.

-

6-Azido-2-chloropyridine (1.0 equiv) and phenylacetylene (1.2 equiv) are dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (0.4 equiv) are added, and the reaction is stirred at room temperature for 6–12 hours.

-

The product is extracted with dichloromethane, dried over Na₂SO₄, and purified via column chromatography (hexane/ethyl acetate) to afford the target compound (78–88% yield).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 6–12 hours |

| Yield | 78–88% |

| Purity (HPLC) | >95% |

One-Pot Sequential Azidation and Cycloaddition

Direct Synthesis from 2-Chloro-6-bromopyridine

This method combines azide formation and CuAAC in a single pot, reducing purification steps.

-

2-Chloro-6-bromopyridine (1.0 equiv), NaN₃ (2.5 equiv), and phenylacetylene (1.5 equiv) are suspended in DMSO.

-

CuSO₄·5H₂O (0.3 equiv) and elemental copper (0.1 equiv) are added, and the mixture is heated at 60°C for 24 hours.

-

The crude product is filtered, washed with water, and recrystallized from ethanol to yield the title compound (65–75% yield).

Advantages:

-

Eliminates isolation of the azide intermediate.

-

Suitable for gram-scale synthesis.

Limitations:

-

Lower yield due to competing side reactions.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling of Preformed Triazole

While less common, this method involves coupling a boronic acid-functionalized triazole with a halogenated pyridine.

-

4-Phenyl-1H-1,2,3-triazole-1-boronic acid is prepared via lithiation and borylation of the triazole.

-

The boronic acid (1.2 equiv) is reacted with 2-chloro-6-iodopyridine (1.0 equiv) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

-

The product is isolated via filtration and washed with methanol (55–65% yield).

Challenges:

-

Low regioselectivity in triazole borylation.

-

Requires air-sensitive reagents.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CuAAC (Two-Step) | 78–88 | >95 | High | Moderate |

| One-Pot CuAAC | 65–75 | 90–95 | Moderate | High |

| Suzuki Coupling | 55–65 | 85–90 | Low | Low |

Characterization and Validation

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Cost Drivers

-

Phenylacetylene accounts for 40–50% of raw material costs.

-

Solvent recovery (DMF, THF) improves process economics.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, such as aryl halides, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.

Major Products:

Substitution Products: Formation of new compounds with different functional groups replacing the chloro group.

Oxidation Products: Oxidized forms of the triazole ring.

Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, triazole derivatives have been evaluated for their effectiveness against various microbial strains, including Staphylococcus aureus and Escherichia coli . The interaction studies involving 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine could focus on its viability as an antimicrobial agent.

-

Anticancer Properties

- Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. For example, derivatives related to this compound have shown promising results against different cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells . The potential for 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine to induce apoptosis in cancer cells warrants further investigation.

-

Antioxidant Activity

- Some studies have highlighted the antioxidant properties of triazole derivatives. These compounds can scavenge free radicals and may play a role in preventing oxidative stress-related diseases . This application is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that derivatives similar to 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine exhibited significant inhibition zones in disc diffusion assays compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized various triazole derivatives and tested their cytotoxic effects on MCF-7 and K562 cell lines. Among these compounds, some demonstrated IC50 values lower than 10 µM, indicating strong anticancer potential . This suggests that 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine could be explored as a lead compound in cancer therapy.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-5-(4-methylphenyl)-4H-[1,2,3]triazole | Structure | Exhibits strong anti-tumor activity |

| 5-(4-Chlorophenyl)-1H-[1,2,3]triazole | Structure | Known for its antifungal properties |

| 6-(4-Methylphenyl)-2-pyridinemethanol | Structure | Functions as a selective serotonin reuptake inhibitor |

This table illustrates the diversity within triazole-containing structures while emphasizing the unique positioning of the chlorine atom and additional phenyl group in 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine.

Mechanism of Action

The mechanism of action of 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, π-π interactions, and coordinate with metal ions, facilitating its binding to biological macromolecules. The chloro group can participate in covalent bonding or act as a leaving group in substitution reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

Halogen Substitutions :

Replacing the chlorine atom at position 2 with bromine or fluorine alters electronic properties. Chlorine’s electronegativity enhances the pyridine ring’s electron-withdrawing effect, influencing reactivity in cross-coupling reactions. Bromine, being bulkier, may hinder steric access but improve halogen bonding in crystal packing .

Conversely, alkyl chains could increase solubility in non-polar solvents .

Heterocyclic Core Variations

Physicochemical Properties

Research Findings and Trends

- Synthetic Efficiency: Click chemistry enables modular synthesis of the target compound in >80% yield, outperforming traditional multi-step routes for pyrimidinone derivatives .

- Structural Insights : SHELX-refined crystallographic data reveal a dihedral angle of 15–20° between the pyridine and triazole rings, minimizing steric strain .

Biological Activity

2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its biological activity and therapeutic potential.

Structural Characteristics

The structural formula of 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine includes:

- Chlorine atom at the 2-position of the pyridine ring.

- Phenyl-substituted triazole at the 6-position.

This configuration is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against various bacterial strains. The presence of the triazole ring in 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine enhances its potential as an antibacterial agent.

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine | Staphylococcus aureus | 16 |

| 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine | Escherichia coli | 32 |

These values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer properties of triazole derivatives have been well-documented. In vitro studies have demonstrated that 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 7.5 |

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The triazole moiety can act as a bioisostere for amide bonds, potentially inhibiting enzymes involved in cellular processes.

- Formation of Hydrogen Bonds : The nitrogen atoms in the triazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Case Studies

Several studies have explored the biological activity of similar compounds:

Study on Triazole Derivatives

A study published in Molecules examined various triazole derivatives for their anticancer properties. The results indicated that modifications to the triazole structure could significantly enhance potency against cancer cells .

Research on Antibacterial Activity

Another research article highlighted the effectiveness of triazole-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds with similar structural motifs exhibited MIC values lower than traditional antibiotics .

Q & A

Q. What are the common synthetic routes for 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. A precursor such as 2-chloro-6-azidopyridine is reacted with phenylacetylene under Cu(I) catalysis to form the 1,2,3-triazole ring. Critical parameters include:

Q. How is the molecular structure of this compound confirmed?

Structural confirmation employs:

- X-ray crystallography : Refinement using SHELXL (e.g., analysis of bond lengths, angles, and torsional strain in the triazole-pyridine system) .

- NMR spectroscopy : and NMR to verify regioselectivity of the triazole linkage (e.g., distinguishing 1,4- vs. 1,5-isomers via coupling patterns).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Q. What preliminary biological assays are recommended for this compound?

Initial screening often includes:

- Antimicrobial activity : Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Kinase or phosphodiesterase inhibition assays using fluorescence-based substrates.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess therapeutic index.

Advanced Research Questions

Q. How can crystallization challenges for X-ray analysis be addressed?

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C to improve crystal quality.

- SHELX refinement : Adjust thermal parameters and occupancy for disordered regions (e.g., phenyl ring rotation) .

Example : A 2025 study resolved torsional disorder in the triazole-pyridine plane using TWINABS for data correction .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Validate protocols with positive controls (e.g., ciprofloxacin for antimicrobial tests).

- Purity verification : HPLC (>95% purity) to rule out byproduct interference .

- Solubility optimization : Use DMSO/carboxymethylcellulose suspensions to ensure consistent bioavailability in in vivo models .

Q. What computational methods predict structure-activity relationships (SAR)?

- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase).

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to correlate triazole π-stacking with antimicrobial potency .

- MD simulations : Assess ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How to optimize synthetic yield for scale-up?

- Microwave-assisted synthesis : Reduces reaction time from 12h to 30min with 15–20% yield improvement .

- Flow chemistry : Continuous flow reactors enhance reproducibility and reduce copper catalyst loading (0.5 mol% vs. 1 mol% batch) .

- Byproduct mitigation : Add molecular sieves to absorb water in hygroscopic intermediates .

Key Methodological Notes

- Stereochemical considerations : Use chiral HPLC (e.g., CHIRALPAK® columns) to resolve triazole regioisomers .

- Troubleshooting NMR : Broad peaks in NMR may indicate dynamic rotational hindrance; use variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.